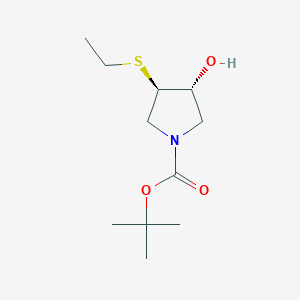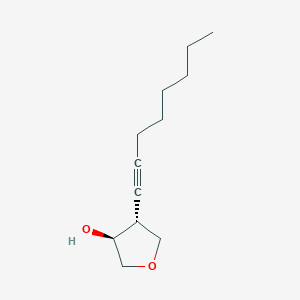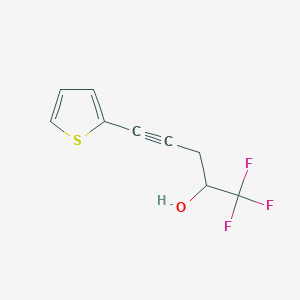![molecular formula C11H13F2NO B1485754 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-25-3](/img/structure/B1485754.png)
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol, also known as 1-DFCB, is a cyclic organic compound that has been studied for its potential medicinal applications. It is a derivative of 1-amino cyclobutane, an amino acid that has been studied for its potential medicinal properties. The compound has been studied for its ability to act as an agonist at the 5-HT2A receptor, an important target for the treatment of depression and anxiety disorders. Additionally, 1-DFCB has been studied for its ability to inhibit the enzyme monoamine oxidase, a target for the treatment of Parkinson’s disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Cyclobutane Analogs of Nucleosides : The synthesis of cyclobutyl analogs of adenosine and guanosine was explored, demonstrating the process of converting cyclobutanone to new analogs. These compounds were tested for antiviral activity, revealing no significant effects against HSV-1, HCMV, and HIV, underscoring the challenges in designing effective antiviral agents with this structure (Boumchita et al., 1990).
β-Dipeptides Synthesis : Research into cyclobutane derivatives has led to the stereodivergent synthesis of the first bis(cyclobutane) β-dipeptides. This work showcases the potential of cyclobutane derivatives in creating novel peptide structures, expanding the toolbox for peptide-based drug discovery (Izquierdo et al., 2002).
Photochemical Synthesis : The use of photochemical reactions in synthesizing 2-aminocyclobutanols from alpha-amido alkylaryl ketones illustrates the versatility of cyclobutane derivatives in chemical synthesis, offering a pathway to produce compounds with high diastereoselectivity (Griesbeck & Heckroth, 2002).
Cyclobutane in Drug Metabolites : The synthesis of sibutramine, a compound used in obesity treatment, and its metabolites, highlights the role of cyclobutane derivatives in medicinal chemistry. This research underscores the importance of cyclobutane structures in developing therapeutic agents and understanding their metabolism (Jeffery et al., 1996).
Chemical Properties and Reactivity
Cyclobutane Group Properties : An examination of the cyclobutane group reveals its reactivity and the methods for synthesizing cyclobutane-containing compounds. This foundational knowledge is crucial for chemists working with cyclobutane derivatives in various applications, from pharmaceuticals to materials science (Uff, 1964).
Enantioselective Syntheses : Studies on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes showcase advanced methodologies in creating cyclobutane derivatives with specific stereochemistry. These methods are significant for producing compounds with precise biological activity (Feng et al., 2019).
Eigenschaften
IUPAC Name |
1-[(3,4-difluoroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-9-3-2-8(6-10(9)13)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVSRZRIMBHAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)

![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)

![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485685.png)
![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485686.png)
![tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485687.png)
![(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485688.png)
![1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1485689.png)
![tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate](/img/structure/B1485691.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485694.png)